molecular formula C21H23Cl2N3O B2854247 N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide CAS No. 307952-96-1

N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

Cat. No.: B2854247
CAS No.: 307952-96-1
M. Wt: 404.34
InChI Key: HHQZFNBFYPRCGF-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide features a 2,3-dichlorophenylacetamide core linked to a piperazine ring substituted with a (2E)-3-phenylpropenyl group. Its structural complexity arises from the conjugation of the dichlorinated aromatic system, the acetamide bridge, and the piperazine moiety, which is further modified with a styrenyl substituent. Such modifications are critical in pharmacological contexts, particularly for targeting neurotransmitter receptors (e.g., dopamine or serotonin receptors) due to the piperazine scaffold’s prevalence in CNS-active compounds .

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2N3O/c22-18-9-4-10-19(21(18)23)24-20(27)16-26-14-12-25(13-15-26)11-5-8-17-6-2-1-3-7-17/h1-10H,11-16H2,(H,24,27)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQZFNBFYPRCGF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide (CAS No. 307952-96-1) is a compound of considerable interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H23Cl2N3O, with a molecular weight of 404.33 g/mol. The compound features a dichlorophenyl group and a piperazine moiety, which are significant for its pharmacological properties.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit anticonvulsant properties. For instance, studies have shown that certain analogs demonstrate efficacy in animal models for epilepsy, particularly through mechanisms involving voltage-sensitive sodium channels. These compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazole models, with notable activity observed in specific derivatives that bind effectively to sodium channels .

Antiproliferative Effects

In vitro studies have revealed that certain derivatives possess significant antiproliferative effects against various cancer cell lines. Notably, the presence of the 3,4-dichlorophenyl group has been linked to enhanced cytotoxicity against colorectal cancer cells (HT29), indicating that structural modifications can lead to increased biological activity .

Synthesis and Evaluation

A series of studies have synthesized and evaluated various derivatives of the compound for their biological activities:

  • Anticonvulsant Screening : In one study, 22 new derivatives were synthesized and screened for anticonvulsant activity. Results indicated that compounds containing specific substitutions on the piperazine ring exhibited significant protective effects in MES tests .
  • Cytotoxicity Testing : Another study focused on the antiproliferative effects against different cancer cell lines. Compounds were tested for their ability to inhibit cell growth, revealing that some derivatives showed potency comparable to established anticancer agents like doxorubicin .

Data Summary Table

Activity Model/Cell Line Findings Reference
AnticonvulsantMES ModelSignificant activity in selected derivatives
AntiproliferativeHT29 Cell LineHigh cytotoxicity linked to 3,4-dichlorophenyl group
CytotoxicityVarious Cancer Cell LinesPotency comparable to doxorubicin

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including HeLa and U2OS cells, with GI50 values around 0.70 μM . The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring can significantly enhance anticancer activity.

Antidepressant and Anxiolytic Effects

The piperazine moiety in the compound is known for its role in enhancing serotonergic activity, which is crucial for antidepressant effects. Compounds with piperazine structures have been extensively studied for their ability to bind to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors . This binding profile suggests potential applications in treating mood disorders and anxiety-related conditions.

Anticonvulsant Activity

Similar compounds have demonstrated anticonvulsant properties in various animal models. The presence of electron-withdrawing groups such as chlorine on the phenyl rings has been correlated with increased efficacy in seizure protection . The compound's structure could be optimized further to enhance its anticonvulsant effects.

Synthesis and Modification

The synthesis of N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide involves multi-step processes that include the formation of piperazine derivatives and subsequent acetamide coupling reactions. Various synthetic routes have been explored to enhance yield and purity, with modifications aimed at improving biological activity through structural changes.

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivityCompounds showed GI50 values of 0.70 μM against HeLa cells; structural modifications enhanced activity.
Antidepressant EffectsDemonstrated binding affinity for serotonin receptors; potential for mood disorder treatment.
Anticonvulsant PropertiesCompounds with electron-withdrawing groups showed significant anticonvulsant activity in animal models.

Chemical Reactions Analysis

Piperazine Functionalization

  • The piperazine ring is functionalized at the 1-position via alkylation or nucleophilic substitution. A common approach involves reacting 1-(2,3-dichlorophenyl)piperazine with an α-haloacetamide derivative under basic conditions .

  • Example Reaction :

    1 2 3 Dichlorophenyl piperazine+2 chloro N 3 phenylpropenyl acetamideBaseTarget Compound\text{1 2 3 Dichlorophenyl piperazine}+\text{2 chloro }N\text{ 3 phenylpropenyl acetamide}\xrightarrow{\text{Base}}\text{Target Compound}
  • Conditions : Potassium carbonate (K₂CO₃) or triethylamine (TEA) in polar aprotic solvents (e.g., DMF, acetonitrile) .

Acetamide Formation

  • The acetamide moiety is introduced via acylation of an amine intermediate. This step often employs acetyl chloride or activated esters (e.g., NHS esters) reacting with primary amines .

  • Intermediate : N-(2,3-Dichlorophenyl)amine derivatives are acylated using chloroacetyl chloride, followed by coupling with the piperazine-propenyl fragment .

Stereoselective Alkene Formation

  • The (2E)-3-phenylprop-2-en-1-yl group is synthesized via a Wittig reaction or Heck coupling to ensure trans configuration .

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) for Heck coupling .

Key Reaction Conditions

Step Reagents/Catalysts Solvent Temperature Yield
Piperazine alkylationK₂CO₃, 2-chloroacetamideDMF80°C, 12h65–75%
AcylationChloroacetyl chloride, TEADichloromethane0–25°C, 2h85%
Heck couplingPd(OAc)₂, PPh₃, NaOAcDMF/H₂O100°C, 24h60%

Intermediate Characterization

Critical intermediates include:

  • 1-(2,3-Dichlorophenyl)piperazine : Synthesized via cyclization of dichloroaniline with bis(2-chloroethyl)amine .

  • 2-Chloro-N-(3-phenylpropenyl)acetamide : Prepared by reacting 3-phenylpropenylamine with chloroacetyl chloride .

Analytical Data (Hypothetical):

  • 1H NMR (Intermediate) : δ 7.4–7.2 (m, aromatic H), 6.5 (d, J=16 Hz, trans-CH=CH), 3.8 (s, CH₂CO) .

  • MS (Target Compound) : m/z 434.1 [M+H]⁺ (calculated for C₂₂H₂₂Cl₂N₃O) .

Side Reactions and Mitigation

  • Undesired Alkene Isomerization : The (2E)-configuration may isomerize to (2Z) under acidic/basic conditions. Mitigated by using inert atmospheres and low temperatures .

  • Piperazine Ring Oxidation : Avoided by employing antioxidants (e.g., BHT) during high-temperature steps .

Purification Methods

  • Crystallization : The final product is purified via recrystallization from ethanol/water mixtures .

  • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) for intermediates .

Stability and Degradation

  • The compound is stable under ambient conditions but sensitive to UV light due to the dichlorophenyl group. Degradation products include dechlorinated analogs and piperazine ring-opened species .

Comparative Analysis with Analogues

Feature Target Compound Analog
Substituent on phenyl2,3-Dichloro3-Methyl
Piperazine side chain(2E)-3-Phenylpropenyl(2E)-3-Phenylpropenyl
Molecular Weight434.3 g/mol349.5 g/mol
Synthetic Yield60–75%65–80%

Research Gaps

  • Limited data on enzymatic hydrolysis or metabolic pathways.

  • Scalability of the Heck coupling step requires optimization for industrial production .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key analogs and their structural differences are summarized below:

Compound Name Piperazine Substituent Aryl Acetamide Substituent Molecular Weight Key Properties/Activities
Target Compound: N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide (2E)-3-Phenylpropenyl 2,3-Dichlorophenyl 430.3 (calc.) Not reported in evidence; inferred from analogs
2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (17) 2,3-Dichlorophenyl 3-Trifluoromethylphenyl 444.3 Anticonvulsant activity (moderate EC50)
N-(2,3-Dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (851720-29-1) 4-Nitrophenyl 2,3-Dichlorophenyl 433.3 Potential CNS modulation (unreported)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide (329929-21-7) 3-Chlorophenyl 2-Methoxy-5-methylphenyl 373.9 LogP: ~3.5 (predicted), moderate solubility
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (12) Methyl 3-Chlorophenyl 332.3 Anticonvulsant activity (low EC50)
Key Observations:
  • The nitro group in 851720-29-1 may increase electron-withdrawing effects, altering pharmacokinetics .
  • Aryl Acetamide Substituents : The 2,3-dichlorophenyl group in the target compound and compound 17 provides strong electron-withdrawing effects, which may stabilize hydrogen bonding (as seen in ’s structural analysis of dichlorophenylacetamides) . Trifluoromethyl (in 17) and methoxy-methyl (in 329929-21-7) groups modulate solubility and membrane permeability .

Pharmacological and Physicochemical Comparisons

  • Anticonvulsant Activity : Compound 17 (EC50 = 28 mg/kg in MES test) outperforms compound 12 (EC50 = 42 mg/kg), suggesting that bulkier piperazine substituents (2,3-dichlorophenyl vs. methyl) enhance activity . The target compound’s styrenyl group may further improve CNS penetration.
  • Structural Stability : highlights that dihedral angles between the dichlorophenyl and pyrazolyl rings in analogs (e.g., 54.8–77.5°) influence molecular packing and hydrogen bonding. The target compound’s extended propenyl group may reduce crystal lattice stability, lowering melting points compared to rigid analogs .
  • Synthetic Routes : The target compound likely requires coupling of (2E)-3-phenylpropenyl chloride to piperazine, whereas compound 17 uses EDC-mediated amidation (as in ) .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2,3-dichlorophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide, and how do they influence its physicochemical properties?

  • The compound features a piperazine core substituted with a (2E)-3-phenylprop-2-en-1-yl group, an acetamide linker, and a 2,3-dichlorophenyl moiety. The chlorine atoms enhance lipophilicity and metabolic stability, while the conjugated double bond in the styryl group may influence π-π stacking interactions with biological targets. Computational modeling (e.g., molecular electrostatic potential maps) can predict solubility and reactivity trends .

Q. What is the general synthetic route for preparing this compound, and what critical reaction conditions must be optimized?

  • A multi-step synthesis typically involves:

Piperazine functionalization : Coupling 1-(2,3-dichlorophenyl)piperazine with a styryl group via nucleophilic substitution or Heck coupling (for the (2E)-configuration).

Acetamide formation : Reacting the intermediate with chloroacetyl chloride, followed by amidation with the appropriate amine.

  • Critical conditions include temperature control (60–100°C), solvent choice (e.g., DMSO for polar aprotic reactions), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key signals should researchers prioritize?

  • 1H/13C NMR : Key signals include the piperazine protons (δ 2.5–3.5 ppm), styryl doublet (δ 6.5–7.5 ppm, J = 16 Hz for trans-configuration), and acetamide carbonyl (δ ~170 ppm).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • Elemental analysis : Validate purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological approach :

Standardize assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and positive controls.

Validate purity : Re-test compounds with orthogonal methods (e.g., HPLC-UV vs. LC-MS).

Statistical analysis : Apply ANOVA to compare results across labs, accounting for batch effects.

  • Example: Discrepancies in IC50 values for kinase inhibition may arise from assay pH or ATP concentration variations .

Q. What strategies are recommended for optimizing the compound’s selectivity toward a target receptor (e.g., dopamine D3) while minimizing off-target effects?

  • Structure-activity relationship (SAR) : Systematically modify substituents:

  • Replace the 2,3-dichlorophenyl group with fluorinated analogs to reduce steric hindrance.
  • Introduce methyl groups on the piperazine ring to enhance conformational rigidity.
    • In silico docking : Use AutoDock Vina to predict binding poses and affinity scores for mutant receptors .

Q. How should researchers design experiments to analyze the compound’s metabolic stability in hepatic microsomes?

  • Protocol :

Incubation : Mix compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

Sampling : Collect aliquots at 0, 15, 30, and 60 minutes.

Analysis : Quantify parent compound degradation via LC-MS/MS; calculate half-life (t1/2).

  • Troubleshooting : Include ketoconazole (CYP3A4 inhibitor) to identify major metabolic pathways .

Q. What computational methods are effective for predicting the compound’s potential toxicity (e.g., hERG channel inhibition)?

  • Approach :

Pharmacophore modeling : Use Schrödinger’s Phase to align the compound with known hERG blockers.

MD simulations : Run 100-ns trajectories in a lipid bilayer to assess potassium channel interactions.

QSAR models : Apply ADMET Predictor™ to estimate IC50 for hERG .

Data Analysis & Experimental Design

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in 1H NMR) be systematically investigated?

  • Stepwise analysis :

Verify sample purity : Re-run NMR with deuterated solvents and internal standards (e.g., TMS).

Variable-temperature NMR : Assess conformational flexibility (e.g., piperazine ring inversion).

2D experiments (COSY, NOESY) : Identify through-space couplings or diastereomeric impurities .

Q. What experimental controls are essential when evaluating the compound’s cytotoxicity in cancer cell lines?

  • Critical controls :

  • Negative control : Untreated cells + vehicle (e.g., DMSO <0.1%).
  • Positive control : Cisplatin (for apoptosis) or staurosporine (for necrosis).
  • Resazurin assay : Confirm metabolic activity post-treatment; normalize data to cell count via trypan blue exclusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.